![molecular formula C22H27N5O3S B14029636 (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyridine core, a morpholine ring, and a thiazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the morpholine ring and the thiazole moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Análisis De Reacciones Químicas
(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole moiety, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include those with a pyrrolo[3,4-c]pyridine core or a thiazole moiety. Examples include:
6-chloro-2-[(1S)-1-cyclopropylethyl]-4-(morpholin-4-yl)-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one: This compound shares structural similarities but differs in its functional groups and overall activity.
AZD0156: An ATM kinase inhibitor with a similar core structure but different substituents, leading to distinct biological activities
Propiedades
Fórmula molecular |
C22H27N5O3S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[5-[2-[(1S)-1-cyclopropylethyl]-4-morpholin-4-yl-3-oxo-1H-pyrrolo[3,4-c]pyridin-6-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H27N5O3S/c1-12-19(31-22(23-12)24-14(3)28)17-10-16-11-27(13(2)15-4-5-15)21(29)18(16)20(25-17)26-6-8-30-9-7-26/h10,13,15H,4-9,11H2,1-3H3,(H,23,24,28)/t13-/m0/s1 |
Clave InChI |
FEOYQQKILUILEH-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)[C@@H](C)C4CC4)N5CCOCC5 |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)C(C)C4CC4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
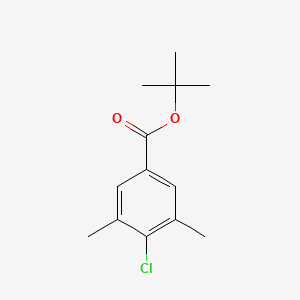
![(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14029572.png)


![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)
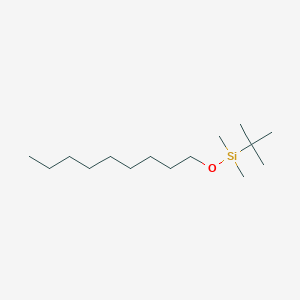
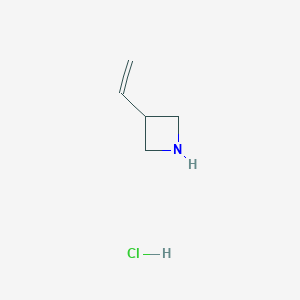
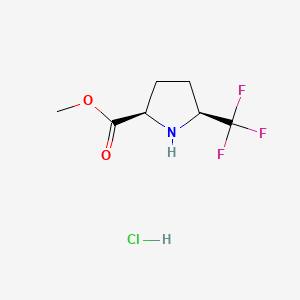
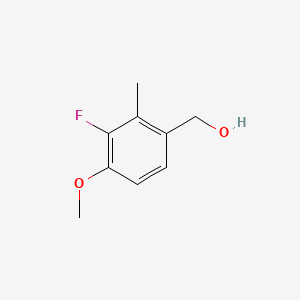
![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)


